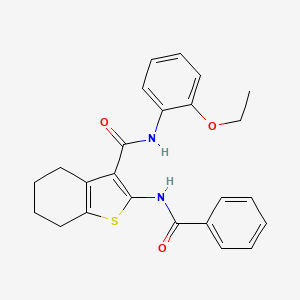![molecular formula C17H18N4O2 B11668385 N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide](/img/structure/B11668385.png)
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide typically involves the condensation of a pyridine-3-carboxylic acid derivative with a hydrazine derivative, followed by the addition of a propanamide group. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazone linkage and pyridine ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- Pyridinium salts
Uniqueness
N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide is unique due to its specific structural features, such as the hydrazone linkage and the combination of a pyridine ring with a propanamide group
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
N-[(E)-1-[4-(propanoylamino)phenyl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-16(22)19-15-8-6-13(7-9-15)12(2)20-21-17(23)14-5-4-10-18-11-14/h4-11H,3H2,1-2H3,(H,19,22)(H,21,23)/b20-12+ |
Clave InChI |
OLDBMLHJBZMBQY-UDWIEESQSA-N |
SMILES isomérico |
CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668308.png)


![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![(5Z)-5-(2-furylmethylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11668328.png)
![2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668341.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668353.png)
![ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668362.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668374.png)
![6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668381.png)
![3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B11668384.png)
![2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11668405.png)
![(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11668412.png)
